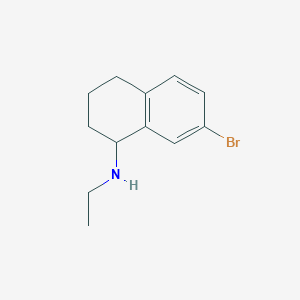
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused ring structure consisting of two benzene rings. The presence of a bromine atom and an ethylamine group in this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the ethylamine group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved through a nucleophilic substitution reaction using ethylamine under basic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine involves its interaction with specific molecular targets. The bromine atom and ethylamine group can participate in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
- 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Uniqueness
Compared to its analogs, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is unique due to the presence of the ethylamine group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Biological Activity
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C10H12BrN
- Molecular Weight : 226.11 g/mol
- CAS Number : 865472-04-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a selective inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and signaling pathways.
Inhibition of Deubiquitinating Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on DUBs such as USP7 and UCHL1. In a screening study involving a library of compounds, several derivatives showed significant inhibition at concentrations as low as 20 μM .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: Antiviral Activity
In a study focused on antiviral agents, derivatives of naphthalene amines were evaluated for their ability to inhibit HIV replication. The compound demonstrated promising activity with an IC50 value indicating effective inhibition of viral replication at low concentrations .
Case Study 2: Cancer Cell Lines
Another investigation assessed the anti-proliferative effects of naphthalene-derived compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth significantly .
Properties
CAS No. |
1303968-33-3 |
|---|---|
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
7-bromo-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H16BrN/c1-2-14-12-5-3-4-9-6-7-10(13)8-11(9)12/h6-8,12,14H,2-5H2,1H3 |
InChI Key |
PVVFEDJKLWJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















